2-(Furan-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
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Overview
Description
2-(Furan-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that features both furan and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of furan derivatives with pyrimidine precursors in the presence of catalysts can yield the desired compound. Specific reaction conditions such as temperature, solvent, and pH are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can enhance the sustainability of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst type are carefully selected to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include various substituted furan and pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-(Furan-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and pyrimidine derivatives, such as:
- Furan-2-carboxylic acid
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- 2-(Furan-2-yl)-4,6-dioxo-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid .
Uniqueness
What sets 2-(Furan-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid apart is its unique combination of furan and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6N2O4 |
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Molecular Weight |
206.15 g/mol |
IUPAC Name |
2-(furan-3-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H6N2O4/c12-7-3-6(9(13)14)10-8(11-7)5-1-2-15-4-5/h1-4H,(H,13,14)(H,10,11,12) |
InChI Key |
TWVNCBGQTQRAGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C2=NC(=CC(=O)N2)C(=O)O |
Origin of Product |
United States |
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